(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group and a complex substituent at the 2-position of the pyrrolidine ring. The compound’s structure includes:
- A pyrrolidine backbone (5-membered nitrogen-containing ring).
- A [(2-amino-acetyl)-isopropyl-amino]-methyl substituent at the 2-position, contributing hydrogen-bonding capabilities and steric bulk.
The stereochemistry ((S)-configuration) is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOZKEHTHFGVRO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as γ-amino alcohols or δ-amino esters undergo cyclization via intramolecular nucleophilic substitution or Dieckmann condensation. For example, β-keto esters (e.g., methyl 5-oxoproline ester) are treated with ammonium acetate to form enamines, which are reduced to β-amino esters. Subsequent Dieckmann cyclization under basic conditions (e.g., NaOMe/MeOH) yields pyrrolidinones, which are further functionalized.
Key conditions :
Asymmetric Catalysis
Chiral phosphoric acids or transition-metal catalysts enable enantioselective pyrrolidine synthesis. For instance, intramolecular aza-Michael reactions catalyzed by BINOL-derived phosphoric acids yield spirocyclic pyrrolidines with >90% enantiomeric excess (ee).
Introduction of Isopropyl-Amino and Amino-Acetyl Groups
Alkylation and Acylation
The isopropyl-amino group is introduced via alkylation of the pyrrolidine nitrogen. Methyl isopropyl ketone or isopropyl bromide serves as the alkylating agent under basic conditions (e.g., NaH/THF). Subsequent acylation with 2-amino-acetyl chloride in dichloromethane (DCM) with HOBt/EDC coupling reagents installs the amino-acetyl moiety.
Optimized protocol :
-
Acylation : EDC/HOBt, DIPEA, DCM, 2 h (78% yield).
Benzyl Ester Protection
The carboxylic acid group is protected as a benzyl ester to prevent side reactions during synthesis. Benzyl chloroformate (Cbz-Cl) is commonly used with a base (e.g., K₂CO₃) in acetonitrile.
Example :
-
Reagents : Benzyl chloroformate (1.2 eq), K₂CO₃ (2 eq), CH₃CN, 0°C → RT, 12 h.
Stereochemical Control
Chiral Auxiliaries
Ellman’s tert-butanesulfinamide auxiliary ensures α-stereocontrol during alkylation. The auxiliary is removed via acidic hydrolysis (HCl/MeOH) post-synthesis.
Catalytic Asymmetric Hydrogenation
Rhodium or iridium complexes with chiral ligands (e.g., TangPhos or Josiphos ) hydrogenate prochiral enamines to achieve the (S)-configuration. For example, Ir/(S)-MeO-BIPHEP catalyzes hydrogenation at 50 psi H₂, yielding 92% ee.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Racemization Risks
Direct alkylation of chiral intermediates (e.g., β-amino esters) may cause racemization. Using low temperatures (−40°C) and bulky bases (e.g., LDA) minimizes epimerization.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve acylation yields but may complicate purification. Switching to DCM/THF mixtures balances reactivity and workup efficiency.
Scalability Issues
Gram-scale synthesis requires cost-effective catalysts. Pd/C-mediated hydrogenation replaces expensive Ir complexes, achieving 90% yield on >150 g scales.
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester Group
The benzyl ester moiety undergoes hydrolysis under acidic, basic, or catalytic hydrogenation conditions to yield the corresponding carboxylic acid:
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Mechanistic Insight : Catalytic hydrogenation cleaves the benzyl ester via palladium-mediated hydrogen transfer, preserving the chiral integrity of the pyrrolidine ring .
Alkylation of Amino Groups
The primary and secondary amines participate in alkylation reactions to form quaternary ammonium derivatives:
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Steric Considerations : The isopropyl group hinders alkylation at the tertiary amine site, favoring reactions at the acetylated primary amine.
Acylation Reactions
The amino groups react with acylating agents to form amides:
| Acylating Agent | Conditions | Product | Applications |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 4 hours | (S)-2-{[(2-(Acetylamino)-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | Stabilizes amines for further functionalization |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C, 1 hour | N-Benzoylated derivative | Enhances lipophilicity for membrane penetration |
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Kinetics : Acylation at the primary amine occurs faster than at the tertiary isopropyl-amino group due to lower steric hindrance.
Oxidation of the Pyrrolidine Ring
Controlled oxidation modifies the pyrrolidine ring’s electronic properties:
| Oxidizing Agent | Conditions | Product | Stereochemical Impact |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT, 3 hours | Pyrrolidine N-oxide derivative | Epimerization avoided under mild conditions |
| KMnO₄ (dilute) | H₂O, 25°C, 12 hours | Ring-opened dicarboxylic acid | Non-selective; degrades chiral center |
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Functional Relevance : N-Oxide formation enhances hydrogen-bonding capacity for target interactions in drug design .
Reductive Amination
The compound participates in reductive amination with aldehydes/ketones:
| Carbonyl Source | Reducing Agent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT, 6 hours | (S)-2-{[(2-(Dimethylamino)-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | 70–75% |
| Cyclohexanone | NaBH(OAc)₃, CH₂Cl₂, 4Å MS, 12 hours | Cyclohexyl-substituted derivative | 65% (low due to steric bulk) |
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Scope : Limited by the steric bulk of the isopropyl group, which reduces reactivity with larger carbonyl compounds.
Conjugation with Biomolecules
The amino groups enable conjugation with peptides or fluorescent probes:
| Conjugation Partner | Coupling Agent | Application | Reference |
|---|---|---|---|
| FITC (fluorescein) | EDC/NHS, pH 7.4, RT, 2 hours | Cellular imaging probes | Used in receptor localization studies |
| RGD peptide | HATU, DIPEA, DMF, 0°C → RT, 24 hours | Targeted drug delivery systems | Enhances tumor-specific uptake |
Key Research Findings:
-
Steric and Electronic Effects : The isopropyl group imposes significant steric hindrance, directing reactivity toward less hindered sites (e.g., primary amine over tertiary amine).
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Chiral Stability : Racemization is minimized in hydrogenolysis and low-temperature reactions, making these conditions preferable for stereosensitive applications .
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Biological Relevance : Acylated derivatives exhibit improved blood-brain barrier penetration, highlighting their potential in neuropharmacology .
Scientific Research Applications
Medicinal Chemistry
(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Potential Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Neuroprotective Effects : Research on pyrrolidine derivatives has shown neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to penetrate the blood-brain barrier could enhance its efficacy in treating conditions like Alzheimer's disease .
Synthesis of Peptide Mimics
The compound's structure allows it to serve as a building block for synthesizing peptide mimics. These mimics can be used to study protein interactions and develop new therapeutic agents.
- Case Study Example : A study demonstrated the successful incorporation of similar pyrrolidine-based compounds into peptide sequences, resulting in enhanced stability and bioactivity compared to traditional peptides .
Drug Delivery Systems
The benzyl ester moiety in the compound may improve solubility and bioavailability, making it suitable for formulation into drug delivery systems.
- Formulation Research : Investigations into polymeric nanoparticles incorporating this compound have shown promising results in targeted drug delivery, particularly for anticancer therapies .
- Anticancer Activity :
- Neuroprotection :
- Drug Delivery :
Mechanism of Action
The mechanism of action of (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
Ring Size: The target compound and ’s analogue use a pyrrolidine ring (5-membered), whereas ’s compound employs a piperidine ring (6-membered). Pyrrolidine’s smaller ring size introduces more ring strain, which may influence reactivity or stability .
Substituent Complexity: The target’s [(2-amino-acetyl)-isopropyl-amino]-methyl group introduces hydrogen-bond donors (NH₂) and steric hindrance from the isopropyl moiety, which could enhance target specificity but reduce solubility compared to ’s simpler methylamino substituent . ’s carbamic acid substituent and ’s phenethylpropylcarbamoyl group highlight the role of carbamate/amide linkages in modulating enzymatic inhibition (e.g., cysteine protease targets in antimalarial applications) .
Physicochemical Properties
Implications :
Biological Activity
(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a chiral center and functional groups that may interact with various biological targets.
The compound has the following chemical properties:
- Molecular Formula : C18H27N3O3
- Molecular Weight : 333.43 g/mol
- Predicted Boiling Point : 487.7 ± 30.0 °C
- Density : 1.149 ± 0.06 g/cm³
- pKa : 8.42 ± 0.10
These properties suggest a stable compound with potential solubility in organic solvents, which is crucial for biological assays .
Research indicates that compounds similar to (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine derivatives often exhibit diverse biological activities, including:
- Antimicrobial Activity : Pyrrolidine derivatives have been shown to possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating strong efficacy compared to standard antibiotics .
- Cholinesterase Inhibition : Some studies have highlighted the potential of pyrrolidine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Compounds in this class have demonstrated IC50 values comparable to established AChE inhibitors like donepezil, which is significant for treating Alzheimer's disease .
Antimicrobial Studies
A study evaluated various pyrrole-based compounds for their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus with MIC values significantly lower than those of traditional antibiotics, demonstrating the potential of these compounds in treating bacterial infections .
Cholinesterase Inhibition Studies
In a separate investigation focusing on cholinesterase inhibition, derivatives of (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine were tested for their ability to inhibit AChE and BChE. The findings revealed that some derivatives had IC50 values as low as 0.59 μM, indicating strong inhibitory effects that could be harnessed for therapeutic applications in neurodegenerative diseases .
Summary of Biological Activities
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound to ensure high enantiomeric purity?
Methodological Answer:
To achieve high enantiomeric purity, focus on:
- Chiral Auxiliary Use : Employ stereoselective reagents or catalysts during the acylation of the pyrrolidine core. For example, use chiral benzyl esters to stabilize intermediates and reduce racemization .
- Reaction Monitoring : Utilize chiral HPLC or polarimetry at critical steps (e.g., after acetyl-isopropyl-amine coupling) to track stereochemical integrity .
- Purification : Perform flash chromatography with chiral stationary phases or recrystallization in solvents that favor selective crystallization of the desired enantiomer .
Basic Question: How should researchers characterize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0h, 24h, 72h) .
- Analytical Tools : Use LC-MS to detect degradation products and NMR to confirm structural integrity. Compare retention times and fragmentation patterns against synthetic standards .
- Data Interpretation : Calculate degradation half-lives (t1/2) using first-order kinetics and identify pH/temperature thresholds for instability .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies involving this compound?
Methodological Answer:
- Source Analysis : Verify experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. For example, discrepancies in IC50 values may arise from differences in solvent (DMSO vs. aqueous buffers) .
- Replicate Key Experiments : Reproduce assays under standardized conditions, including controls for compound purity (e.g., ≥95% by HPLC) and batch-to-batch variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, accounting for variables like incubation time and metabolite interference .
Basic Question: What analytical techniques are most reliable for confirming the compound’s structural identity?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for the benzyl ester (δ 5.1–5.3 ppm, CH2Ph), pyrrolidine ring (δ 2.8–3.5 ppm), and acetyl-isopropyl groups (δ 1.0–1.2 ppm, CH(CH3)2) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C19H27N3O4) with ≤2 ppm error .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (1700–1750 cm<sup>-1</sup>) for ester and amide bonds .
Advanced Question: How does the stereochemistry of the pyrrolidine ring impact the compound’s interaction with biological targets?
Methodological Answer:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of (S)- and (R)-pyrrolidine configurations to target proteins .
- In Vitro Assays : Synthesize both enantiomers and test activity in enzyme inhibition assays (e.g., proteases). Use kinetic analysis (Ki, Kd) to quantify stereochemical effects .
- Structural Biology : Co-crystallize the compound with its target and resolve the structure via X-ray crystallography to visualize binding interactions .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. For powder handling, wear N95 masks to avoid inhalation .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize vapor exposure .
- Waste Disposal : Quench reactive intermediates (e.g., with 10% aqueous NaHCO3) before segregating waste for licensed hazardous disposal .
Advanced Question: What methodologies are recommended for studying the compound’s environmental fate and degradation pathways?
Methodological Answer:
- Simulated Environmental Systems : Incubate the compound in soil/water microcosms under controlled light, temperature, and microbial activity. Monitor degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution orbitrap MS to detect transformation products (e.g., hydrolyzed benzyl esters or deacetylated derivatives) .
- Ecotoxicity Assessment : Perform acute toxicity assays (e.g., Daphnia magna LC50) for major degradation products .
Basic Question: How can researchers improve the compound’s solubility for in vitro assays without altering bioactivity?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to increase aqueous solubility. Confirm salt stability via TGA/DSC .
- Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to maintain colloidal dispersion in aqueous media .
Advanced Question: What strategies are effective for analyzing data contradictions in the compound’s pharmacokinetic (PK) profiles?
Methodological Answer:
- Cross-Species Validation : Compare PK parameters (Cmax, t1/2) in rodent vs. non-rodent models, adjusting for metabolic enzyme differences (e.g., CYP450 isoforms) .
- Compartmental Modeling : Use WinNonlin or Phoenix to fit data to one-/two-compartment models and identify outliers in absorption/distribution rates .
- Protein Binding Studies : Measure free vs. albumin-bound fractions via equilibrium dialysis to clarify bioavailability discrepancies .
Advanced Question: How can in silico tools predict the compound’s metabolic liabilities and guide structural optimization?
Methodological Answer:
- Metabolism Prediction : Use software like MetaSite or GLORYx to identify vulnerable sites (e.g., ester hydrolysis or N-dealkylation) .
- QSAR Modeling : Train models on analogs to correlate structural features (e.g., logP, polar surface area) with metabolic clearance .
- Synthetic Modification : Introduce fluorine atoms or methyl groups at predicted metabolic hot spots to block oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
